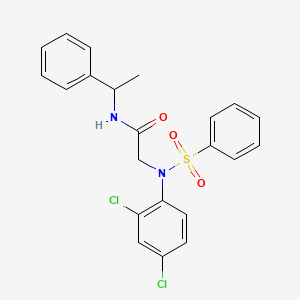![molecular formula C24H15N3O2 B5084821 3-(4-nitrophenyl)-1-(4-pyridinyl)benzo[f]quinoline](/img/structure/B5084821.png)
3-(4-nitrophenyl)-1-(4-pyridinyl)benzo[f]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-nitrophenyl)-1-(4-pyridinyl)benzo[f]quinoline, also known as NPBQ, is a synthetic organic compound that belongs to the class of benzoquinoline derivatives. It has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
科学的研究の応用
3-(4-nitrophenyl)-1-(4-pyridinyl)benzo[f]quinoline has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, this compound has been studied for its potential as a fluorescent probe for imaging neurons. In drug discovery, this compound has been used as a scaffold for the development of novel drugs targeting various diseases.
作用機序
The exact mechanism of action of 3-(4-nitrophenyl)-1-(4-pyridinyl)benzo[f]quinoline is not fully understood, but it is believed to act as an inhibitor of protein kinases, which are enzymes that play a critical role in cell signaling pathways. By inhibiting protein kinases, this compound may disrupt the signaling pathways that contribute to the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell growth and proliferation, and disrupt cell signaling pathways. In neurons, this compound has been shown to selectively label certain types of neurons, making it a useful tool for imaging and studying neuronal circuits.
実験室実験の利点と制限
3-(4-nitrophenyl)-1-(4-pyridinyl)benzo[f]quinoline has several advantages for use in lab experiments, including its high potency and selectivity for protein kinases, its fluorescent properties, and its ability to inhibit the growth of cancer cells. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several potential future directions for research on 3-(4-nitrophenyl)-1-(4-pyridinyl)benzo[f]quinoline. One area of interest is the development of novel drugs based on the this compound scaffold for the treatment of various diseases, including cancer and neurological disorders. Another area of interest is the further elucidation of the mechanism of action of this compound, which could lead to a better understanding of its potential therapeutic applications. Additionally, further studies are needed to explore the potential toxic effects of this compound and to optimize its use in lab experiments.
合成法
3-(4-nitrophenyl)-1-(4-pyridinyl)benzo[f]quinoline can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Friedländer synthesis. One common method involves the condensation of 4-nitrobenzaldehyde and 4-pyridinecarboxaldehyde in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride. The resulting intermediate is then cyclized to form this compound.
特性
IUPAC Name |
3-(4-nitrophenyl)-1-pyridin-4-ylbenzo[f]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O2/c28-27(29)19-8-5-18(6-9-19)23-15-21(17-11-13-25-14-12-17)24-20-4-2-1-3-16(20)7-10-22(24)26-23/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCQUSFYQDTPBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 3-{[(4-tert-butylphenyl)sulfonyl]amino}benzoate](/img/structure/B5084752.png)
![N-(4-ethylphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5084759.png)
![4-{2-(benzoylamino)-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5084781.png)
![N-[2-(1-piperidinyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5084789.png)
![2-hydroxy-N'-[(3-nitrophenyl)sulfonyl]benzohydrazide](/img/structure/B5084798.png)
![5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5084805.png)


![ethyl (5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5084824.png)
![4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5084825.png)

![N-[2-(2-chlorophenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B5084844.png)

![2-fluoro-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5084849.png)
